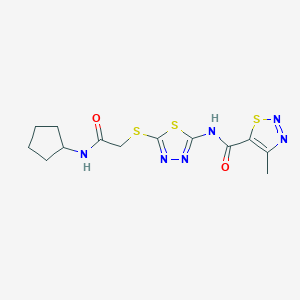

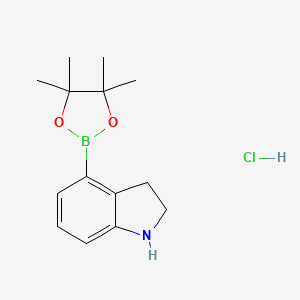

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline hydrochloride” is a boronic ester derivative of indoline . Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Indoline is a heterocyclic compound and is a part of many bioactive molecules.

Chemical Reactions Analysis

Boronic esters are known to undergo a variety of reactions. They can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides in the presence of a palladium catalyst . They can also undergo hydroboration reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure of the molecule. Boronic esters are generally stable compounds, but they can decompose if heated .科学的研究の応用

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole hydrochloride serves as a boron-containing coupling partner in this reaction. By coupling it with aryl or vinyl halides, researchers can synthesize complex organic molecules, including pharmaceutical intermediates and natural products .

Fluorescent Probes and Imaging Agents

The unique structure of this compound makes it suitable for designing fluorescent probes. Researchers have functionalized it with fluorophores to create imaging agents for biological studies. These probes can selectively target specific cellular components, such as proteins or nucleic acids, enabling visualization and tracking within living cells .

Boron-Containing Building Blocks in Medicinal Chemistry

Boron-containing compounds play a crucial role in drug discovery. 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole hydrochloride can be modified to introduce boron-based pharmacophores. Medicinal chemists use these building blocks to create novel drug candidates with improved properties, such as enhanced solubility or better binding affinity .

Materials Science: OLEDs and Organic Semiconductors

Organic light-emitting diodes (OLEDs) and organic semiconductors rely on efficient charge transport and emission properties. The incorporation of boron-containing moieties, like the one in our compound, can enhance device performance. Researchers explore its use as a dopant or building block in OLEDs and other organic electronic devices .

Catalysis and Asymmetric Synthesis

Boron compounds often serve as catalysts in organic transformations. Researchers have investigated the catalytic activity of 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole hydrochloride in various reactions, including asymmetric transformations. Its chiral variants may enable enantioselective synthesis of valuable molecules .

Boron Neutron Capture Therapy (BNCT)

BNCT is a cancer treatment that exploits the ability of boron-10 to capture thermal neutrons. Researchers have explored boron-containing compounds for targeted delivery to tumor cells. While not directly studied for BNCT, the boron moiety in our compound could inspire further investigations in this field .

Safety and Hazards

作用機序

Target of Action

Compounds with similar structures are often used in organic synthesis reactions, particularly in cross-coupling reactions .

Mode of Action

Compounds containing a tetramethyl-1,3,2-dioxaborolane group are known to participate in borylation reactions . In these reactions, the boron atom in the dioxaborolane group can form a bond with a carbon atom in another molecule, typically in the presence of a transition metal catalyst .

Biochemical Pathways

The compound’s potential role in borylation reactions suggests it could influence pathways involving the synthesis of complex organic molecules .

Result of Action

Its potential role in borylation reactions suggests it could contribute to the formation of new carbon-boron bonds, facilitating the synthesis of complex organic molecules .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to store the compound under inert gas at room temperature in a cool and dark place . It is also noted to be air sensitive , indicating that exposure to air could potentially affect its reactivity or stability.

特性

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO2.ClH/c1-13(2)14(3,4)18-15(17-13)11-6-5-7-12-10(11)8-9-16-12;/h5-7,16H,8-9H2,1-4H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CARHJAYVUHGJGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3CCNC3=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-ethyl-6-methylphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2399251.png)

![Methyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylate](/img/structure/B2399254.png)

![5-Phenyl-2-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2399255.png)

![1-(2,4-dichlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(1H-imidazol-1-yl)-2-propen-1-one](/img/structure/B2399267.png)

![4,5,6,7-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2399270.png)

![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2399271.png)